5-bromo-2-nitro-N-propylbenzenamine
Description
5-Bromo-2-nitro-N-propylbenzenamine is a substituted aromatic amine featuring a benzene ring with three functional groups: a bromine atom at position 5, a nitro group (-NO₂) at position 2, and an N-propylamine substituent (-NH-C₃H₇) attached to the nitrogen.
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
5-bromo-2-nitro-N-propylaniline |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3 |
InChI Key |
OFUNJNUEYJCAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly alter the compound’s properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Calculated from C₉H₁₀BrN₃O₂.
†Estimated from C₁₀H₁₂BrN₂O₃.
‡From molecular formula C₈H₄N₄O₃S.
Key Observations:
- Electronic Effects: The nitro group (-NO₂) in 5-bromo-2-nitro-N-propylbenzenamine and its analogs is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution reactions. In 4-bromo-N-ethyl-5-methoxy-2-nitrobenzenamine , the methoxy group (-OCH₃) at position 5 donates electrons, creating a competing electronic effect that may enhance stability or alter reactivity compared to the target compound.
- However, the aromatic benzene core in 5-bromo-2-nitro-N-propylbenzenamine may reduce such risks compared to nitrofuran derivatives. Brominated amines, such as 5-bromo-N-phenyl-2-pyridinamine , are valued as pharmaceutical intermediates, suggesting that the bromine atom in the target compound could facilitate halogen bonding in drug design.
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